

Application Notes: Chromatin Immunoprecipitation (ChIP) with SR-1114

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR-1114

Cat. No.: B12409305

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Introduction

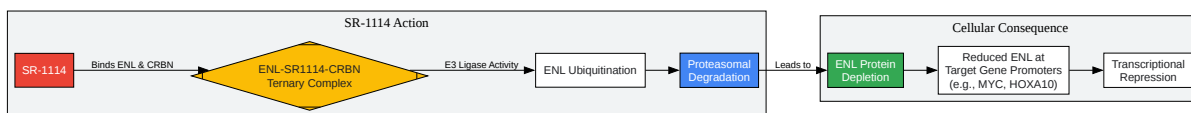
SR-1114 is a chemical probe that induces the rapid and cereblon (CRBN)-dependent degradation of the YEATS domain-containing proteins ENL and AF9.^[1] These proteins are readers of histone acetylation and function as transcriptional coactivators, playing a critical role in the regulation of gene expression, particularly in the context of acute leukemia.^[1] Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between proteins and DNA within the cell.^{[2][3]} By using an antibody specific to a DNA-binding protein, ChIP can isolate the protein and its associated chromatin, allowing for the identification of specific DNA sequences bound by the protein.

When combined with **SR-1114** treatment, ChIP can be utilized to elucidate the direct consequences of ENL/AF9 degradation on the chromatin landscape. This approach allows researchers to determine how the removal of these coactivators affects the binding of transcription factors, the presence of histone modifications, and the overall transcriptional machinery at specific gene loci. These application notes provide a framework and protocol for using **SR-1114** in ChIP experiments to study its impact on gene regulation.

Mechanism of Action of SR-1114

SR-1114 functions as a proteolysis-targeting chimera (PROTAC). It is composed of a ligand that binds to the ENL/AF9 YEATS domains, connected via a linker to a thalidomide moiety that binds to the E3 ubiquitin ligase substrate adapter, cereblon (CRBN).^[1] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of ENL and AF9.

The degradation of these coactivators results in the suppression of their target genes, such as HOXA10, MYC, and MYB, which are often implicated in leukemia.[1]



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Caption: Mechanism of **SR-1114** leading to transcriptional repression.

Quantitative Data Summary

The efficacy of **SR-1114** can be quantified by measuring the degradation of its target protein and the subsequent effect on target gene transcription.

Table 1: **SR-1114** Performance in MV4;11 Cells

Parameter	Value	Notes
Target Protein	ENL	A transcriptional coactivator.[1]
Cell Line	MV4;11	MLL-rearranged acute leukemia cell line.[1]
DC ₅₀ (ENL Degradation)	150 nM	Half-maximal degradation concentration.[1]
Time to Max Degradation	4 hours	At a concentration of 10 µM.[1]

| Duration of Degradation | ~24 hours | After a single dose.[1] |

Table 2: Effect of **SR-1114** on ENL Target Gene Expression Data represents the change in transcript abundance in MV4;11 cells after 16 hours of treatment with 10 µM **SR-1114**, as measured by qRT-PCR. Data is normalized to a DMSO control.

Target Gene	Fold Change vs. DMSO	Role in Leukemia
HOXA10	Suppression	Key regulator of hematopoietic development. [1]
MYC	Suppression	Oncogene involved in cell proliferation. [1]
MYB	Suppression	Transcription factor crucial for hematopoiesis. [1]
FLT3	Suppression	Receptor tyrosine kinase, often mutated in AML. [1]
ZEB2	Suppression	Transcription factor involved in cell differentiation. [1]
SATB1	Suppression	Genome organizer and transcriptional regulator. [1]

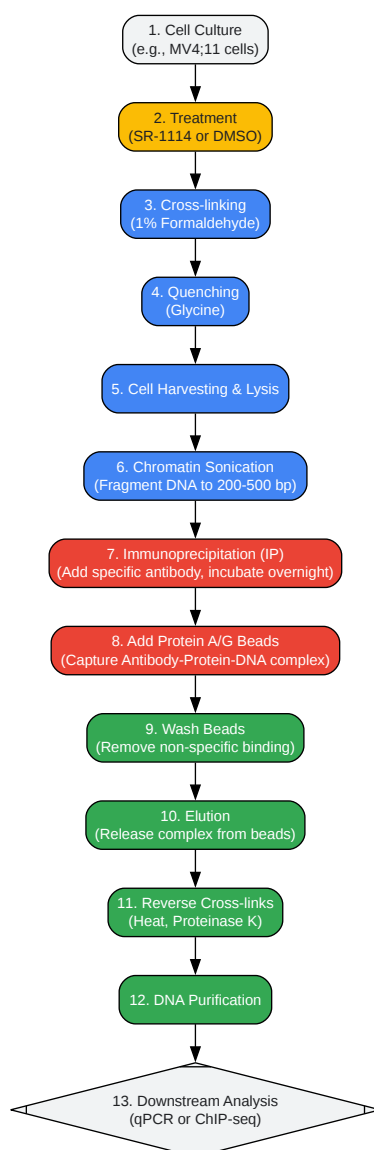
Detailed Experimental Protocol: ChIP-qPCR Following SR-1114 Treatment

This protocol describes the procedure for performing Chromatin Immunoprecipitation on a human leukemia cell line (e.g., MV4;11) treated with **SR-1114** to assess changes in protein binding at specific genomic loci.

Materials

- Cell Culture reagents (e.g., DMEM, FBS)
- SR-1114** (and related compound SR-0813 if used as a control)[\[1\]](#)
- DMSO (vehicle control)
- 37% Formaldehyde
- Glycine

- PBS (Phosphate-Buffered Saline)
- Cell lysis and sonication buffers
- ChIP-validated antibody against the protein of interest (e.g., a transcription factor regulated by ENL)
- Protein A/G magnetic beads
- ChIP wash buffers
- Elution buffer
- Proteinase K
- RNase A
- DNA purification kit (e.g., spin columns)
- qPCR primers for target and control genomic regions
- qPCR master mix



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References

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